molecular formula C13H12FNO B1336161 1-[2-(4-Fluorophenoxy)phenyl]methanamine CAS No. 869945-30-2

1-[2-(4-Fluorophenoxy)phenyl]methanamine

Cat. No.: B1336161
CAS No.: 869945-30-2
M. Wt: 217.24 g/mol
InChI Key: FCOKAHQJFXLPJJ-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)phenyl]methanamine is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound features a phenylmethanamine structure substituted with a 4-fluorophenoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(4-Fluorophenoxy)phenyl]methanamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenol with 2-bromobenzylamine under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or substituted phenylmethanamines.

Scientific Research Applications

1-[2-(4-Fluorophenoxy)phenyl]methanamine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and phenyl groups allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

1-[2-(4-Fluorophenoxy)phenyl]methanamine can be compared with other similar compounds, such as:

  • 2-(4-Fluorophenoxy)benzylamine
  • 4-(4-Fluorophenoxy)benzenemethanamine

Uniqueness: The presence of the 4-fluorophenoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds, which may lack the fluorine substitution or have different substitution patterns.

Properties

IUPAC Name

[2-(4-fluorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOKAHQJFXLPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393881
Record name 1-[2-(4-fluorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-30-2
Record name 2-(4-Fluorophenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869945-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-fluorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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